molecular formula C10H17N3OS B11805382 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine

2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine

Cat. No.: B11805382
M. Wt: 227.33 g/mol
InChI Key: DWCKZLDTWMVSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine is a chemical compound for research and development applications. The molecular structure of this compound, which features a thiazole core linked to a 4-ethoxypiperidine moiety, is of significant interest in medicinal chemistry and drug discovery. Piperidine and thiazole derivatives are known to be key scaffolds in pharmaceuticals and bioactive molecules, often explored for their potential interactions with various biological targets . For instance, similar piperidine-containing compounds have been investigated as inhibitors in therapeutic areas such as immunology, while thiazole derivatives are frequently studied for their diverse pharmacological properties . Researchers utilize this compound strictly in laboratory settings to explore its physical and chemical properties, reaction characteristics, and potential biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2-(4-ethoxypiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C10H17N3OS/c1-2-14-8-3-5-13(6-4-8)10-12-9(11)7-15-10/h7-8H,2-6,11H2,1H3

InChI Key

DWCKZLDTWMVSOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(CC1)C2=NC(=CS2)N

Origin of Product

United States

The Pervasive Role of Thiazole Scaffolds in Bioactive Molecules

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of bioactive compounds. benthamdirect.comnih.gov Its presence in natural products, such as vitamin B1, underscores its fundamental biological significance. benthamdirect.com Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as privileged structures in medicinal chemistry.

The versatility of the thiazole nucleus allows for modifications at various positions, leading to a diverse array of therapeutic agents. nih.gov Research has consistently shown that thiazole-containing compounds exhibit a wide spectrum of biological effects, including:

Antimicrobial and Antifungal Activity: Thiazole derivatives have been identified as potent agents against various bacterial and fungal strains. nih.govresearchgate.net

Anticancer Properties: A significant number of thiazole-based compounds have shown promising results as anticancer agents, with some, like Dasatinib, being approved for clinical use. nih.govnih.gov

Anti-inflammatory Effects: The thiazole scaffold is a key component in molecules designed to combat inflammation. researchgate.net

Central Nervous System (CNS) Activity: Derivatives have also been developed as agents for treating various CNS disorders. benthamdirect.com

The 2-aminothiazole (B372263) moiety, in particular, is a crucial pharmacophore in drug discovery. nih.gov This specific arrangement of atoms has been associated with a multitude of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov The ability to readily synthesize and modify 2-aminothiazole derivatives has made them an attractive starting point for the development of new drugs. nih.govscribd.comresearchgate.net

Significance of Piperidine Motifs in Pharmaceutical Agents

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most frequently encountered structural motifs in pharmaceuticals. encyclopedia.pubnih.gov Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with biological targets. Piperidine-containing compounds are found in over twenty different classes of drugs, highlighting their broad therapeutic applicability. encyclopedia.pubnih.gov

The significance of the piperidine moiety in drug design can be attributed to several factors:

Structural Versatility: The piperidine ring can adopt various conformations, allowing for precise three-dimensional positioning of substituents to optimize binding with a target protein.

Improved Pharmacokinetic Properties: The inclusion of a piperidine ring can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Broad Biological Activity: Piperidine derivatives have demonstrated a wide range of pharmacological effects, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic activities. researchgate.netijnrd.org

Notable examples of drugs containing the piperidine scaffold underscore its importance in medicine. hashnode.dev The ability to readily synthesize a variety of substituted piperidines further enhances its utility in the creation of new and improved therapeutic agents. nih.gov

Synergistic Potential of Thiazole Piperidine Hybrid Architectures in Drug Discovery

Elucidating Retrosynthetic Pathways for the this compound Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. For this compound, two primary retrosynthetic disconnections are considered, leading to either a convergent or a linear synthetic approach.

Primary Disconnections:

A key disconnection is the C-N bond between the piperidine ring and the thiazole core. This suggests a convergent synthesis where the 2-aminothiazole (B372263) and 4-ethoxypiperidine (B1589571) moieties are synthesized separately and then coupled. This approach is often favored as it allows for the independent optimization of the synthesis of each fragment and facilitates the generation of analogues by varying either component.

Another logical disconnection is within the thiazole ring itself, following the principles of the Hantzsch thiazole synthesis. This would involve a linear approach where the piperidine-containing thiourea (B124793) is a key intermediate.

Disconnection Precursors Synthetic Strategy
C(2)-N(1') bond2-halo-thiazol-4-amine and 4-ethoxypiperidineConvergent
Thiazole ringN-(4-ethoxypiperidin-1-yl)thiourea and a halocarbonyl compoundLinear

Divergent and Convergent Synthesis of Thiazol-4-amine and 4-Ethoxypiperidine Intermediates

Methods for Thiazole Ring Formation with Amino Functionalization at C4

The construction of the 2-aminothiazole core is a well-established area of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a prominent method. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. organic-synthesis.combepls.com

Hantzsch Thiazole Synthesis and its Modifications:

The classical Hantzsch synthesis provides a straightforward route to 2-aminothiazoles. nih.gov However, various modifications have been developed to improve yields, reduce reaction times, and employ greener conditions. For instance, microwave-assisted synthesis has been shown to rapidly produce 2-aminothiazoles. masterorganicchemistry.comwikipedia.org The use of catalysts such as silica-supported tungstosilisic acid can also enhance the efficiency of the Hantzsch reaction. bepls.com

Alternative Routes to 2-Aminothiazoles:

Beyond the Hantzsch synthesis, other methods for constructing the 2-aminothiazole scaffold have been explored. The Cook-Heilbron synthesis, for example, allows for the formation of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. mdpi.com Additionally, multicomponent reactions offer an efficient one-pot approach to highly substituted thiazoles. nih.gov

Approaches to 4-Ethoxypiperidine Ring Synthesis and Functionalization

The 4-ethoxypiperidine moiety is a key component that can be synthesized from commercially available starting materials. A common precursor is 4-piperidone (B1582916).

Synthesis from 4-Piperidone:

4-Piperidone can be reduced to 4-hydroxypiperidine (B117109), which then serves as the immediate precursor to 4-ethoxypiperidine. The reduction of 4-piperidone can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice.

Etherification of 4-Hydroxypiperidine:

The conversion of 4-hydroxypiperidine to 4-ethoxypiperidine is typically achieved through a Williamson ether synthesis. wikipedia.orgnih.gov This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide). organic-synthesis.commasterorganicchemistry.com

Reactant 1 Reactant 2 Base Solvent Product
4-HydroxypiperidineEthyl iodideSodium hydrideTetrahydrofuran4-Ethoxypiperidine

Direct Coupling Methodologies for this compound Assembly

The crucial step in the convergent synthesis of the target molecule is the coupling of the 4-ethoxypiperidine and the 2-halothiazol-4-amine fragments. Two primary methodologies for this C-N bond formation are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

In an SNAr reaction, the piperidine nitrogen acts as a nucleophile, displacing a halide (typically chlorine or bromine) at the C2 position of the thiazole ring. wikipedia.orglibretexts.org The reactivity of the thiazole ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This method is particularly useful when the SNAr reaction is sluggish. The reaction employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to couple the amine and the aryl halide. A variety of ligands have been developed to facilitate the coupling of a wide range of substrates. acsgcipr.org

Coupling Method Catalyst/Reagents Typical Conditions
Nucleophilic Aromatic SubstitutionBase (e.g., K2CO3, Et3N)Heating in a polar aprotic solvent (e.g., DMF, DMSO)
Buchwald-Hartwig AminationPd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)Inert atmosphere, anhydrous solvent (e.g., toluene, dioxane)

Green Chemistry Approaches and Scalability Considerations in Synthetic Development

The principles of green chemistry are increasingly being integrated into synthetic route development to minimize environmental impact and enhance safety and efficiency. For the synthesis of this compound, several green approaches can be considered.

Use of Greener Solvents and Catalysts:

The use of environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. bepls.comlibretexts.org For example, the Hantzsch thiazole synthesis has been successfully performed in aqueous media. bepls.com The use of reusable solid-supported catalysts, such as Nafion-H, also aligns with green chemistry principles. libretexts.org

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of thiazole derivatives. masterorganicchemistry.comwikipedia.org This technology offers a more energy-efficient alternative to conventional heating methods.

Scalability:

High-Throughput Synthesis and Combinatorial Library Generation of Derivatives

High-throughput synthesis and the generation of combinatorial libraries are powerful tools in drug discovery for rapidly exploring structure-activity relationships. The modular nature of the convergent synthesis of this compound makes it well-suited for these approaches.

Automated Synthesis:

Automated synthesis platforms can be employed for the parallel synthesis of a library of analogues. akjournals.comnih.gov By varying the 4-alkoxypiperidine and the precursors for the thiazole ring, a diverse set of compounds can be rapidly generated.

Combinatorial Libraries:

A combinatorial library can be constructed by reacting a set of diverse 4-alkoxypiperidines with a range of substituted 2-halothiazole building blocks. This allows for the systematic exploration of the chemical space around the core scaffold, which can be invaluable for identifying compounds with optimized biological activity. nih.gov

The Role of the 2-Substituted Thiazol-4-amine Moiety in Biological Recognition

The 2-aminothiazole ring system is a critical pharmacophore that plays a fundamental role in how these molecules interact with their biological targets. This moiety is not merely a structural backbone but an active participant in molecular recognition, primarily through its ability to form key hydrogen bonds. mdpi.com The nitrogen atoms within the thiazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating a strong and specific binding to the active sites of enzymes and receptors. researchgate.netmdpi.com

In many instances, the 2-amino group is essential for biological activity. For example, in the context of phosphodiesterase-5 (PDE5) inhibitors, the amidic part of the structure, which includes the 2-amino group, is crucial for forming essential hydrogen bonds with specific amino acid residues like glutamine in the enzyme's active site. mdpi.com The thiazole ring itself, being a heterocyclic scaffold, provides a rigid framework that correctly orients the key interacting groups for optimal binding. mdpi.com Furthermore, the electronic nature of the 2-aminothiazole system, which is considered to be in the amino tautomeric form, influences its protonation state and reactivity, which are vital for its biological function. researchgate.net

Conformational and Electronic Influences of the 4-Ethoxypiperidin-1-yl Substituent

The piperidine ring is a non-planar, flexible heterocycle that typically adopts a chair conformation. researchgate.net This conformation positions the substituents in either axial or equatorial positions, which can have a profound effect on binding affinity and selectivity. The ethoxy group at the 4-position of the piperidine ring introduces a polar ether linkage and an alkyl chain. The orientation of this ethoxy group can influence how the entire substituent fits into a binding pocket.

Systematic Modifications on the Thiazole Ring and Their Impact on Activity

Modifications to the thiazole ring itself, particularly at the C4 and C5 positions, are a common strategy to fine-tune the biological activity of 2-aminothiazole derivatives. The introduction of different substituents can alter the molecule's size, shape, and electronic properties, leading to changes in potency and target selectivity.

Research on various 2-aminothiazole series has shown that the thiazole moiety can be sensitive to modification. nih.gov For instance, introducing bulky or electron-withdrawing groups at the C4 or C5 position can significantly impact activity. In some series, substitution at the C4 position with aryl groups has been shown to be beneficial for activity. nih.gov For example, studies on 4-phenylthiazole (B157171) analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) demonstrated that substitutions on this phenyl ring are critical for potency. nih.gov

The following table illustrates how substitutions on a related thiazole scaffold can influence inhibitory activity, demonstrating the importance of systematic modifications.

CompoundSubstitution at C4Substitution at C5Biological Activity (IC₅₀)
Reference A PhenylH10 µM
Analog A1 4-ChlorophenylH2 µM
Analog A2 PhenylBenzoyl0.5 µM
Analog A3 PhenylH (Amine at C4)Inactive

This table is a representative example based on general findings in the literature and does not represent the specific compound this compound.

Positional and Substituent Effects on the Piperidine Ring for Modulating Potency and Selectivity

The piperidine ring serves as a versatile scaffold for introducing chemical diversity. The position and nature of substituents on this ring are critical for modulating potency and selectivity. nih.govmdpi.com In the case of this compound, the ethoxy group is at the 4-position. Moving this group to the 2- or 3-position would create distinct positional isomers with potentially different biological activities due to altered spatial arrangements and interactions with the target. nih.gov

SAR studies on various piperidine-containing therapeutic agents have highlighted key principles:

Positional Isomerism : The potency of piperidine-substituted compounds can be highly dependent on the substitution pattern. For example, in certain classes of inhibitors, 1-benzylpiperidin-4-yl substituted compounds are more potent than their 4-benzylpiperidin-1-yl counterparts. nih.gov

Nature of the Substituent : Replacing the ethoxy group with other functionalities can drastically alter the pharmacological profile. Introducing hydrogen bond donors/acceptors, lipophilic groups, or ionizable groups can optimize interactions within the binding site. For instance, substituting with small amino functional groups has been shown to increase potency for MAO-B inhibition in some series. nih.gov

Stereochemistry : If a substituent creates a chiral center on the piperidine ring, the resulting enantiomers or diastereomers can exhibit different potencies and selectivities.

CompoundPiperidine SubstitutionTargetPotency (IC₅₀)
Parent 4-EthoxyTarget X50 nM
Analog B1 3-EthoxyTarget X200 nM
Analog B2 4-MethoxyTarget X75 nM
Analog B3 4-HydroxyTarget X150 nM
Analog B4 4-FluoroTarget X40 nM

This table is a hypothetical representation to illustrate the principles of positional and substituent effects on the piperidine ring.

Bioisosteric Design Strategies for Enhanced Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's pharmacological profile by exchanging one functional group for another with similar physicochemical properties. mdpi.com This approach can enhance potency, improve selectivity, reduce side effects, and optimize pharmacokinetic properties.

For this compound derivatives, several bioisosteric design strategies can be envisioned:

Thiazole Ring Replacement : The 2-aminothiazole core can be replaced with other heterocyclic systems. A common and often successful bioisosteric replacement is the 2-aminooxazole moiety. mdpi.com This substitution can alter the electronic distribution and hydrogen bonding capacity, potentially improving activity or reducing off-target effects. Other heterocycles like pyridine (B92270) or benzothiazole (B30560) could also be explored. mdpi.comnih.gov

Piperidine Ring Analogs : The piperidine ring can be replaced by other cyclic amines such as morpholine (B109124), thiomorpholine, or piperazine (B1678402). acs.org Introducing a morpholine ring, for example, would add another heteroatom (oxygen), potentially increasing polarity and the capacity for hydrogen bonding.

Ethoxy Group Bioisosteres : The ethoxy group (-OCH₂CH₃) can be replaced by a variety of bioisosteres to fine-tune lipophilicity and polarity. Examples include a methoxymethyl group (-CH₂OCH₃), a small alkyl chain (e.g., propyl), a dimethylamino group (-N(CH₃)₂), or a fluorine atom to modulate electronic properties without significantly increasing size.

Original MoietyBioisosteric ReplacementPotential Advantage
2-Aminothiazole2-AminooxazoleImproved physicochemical properties, reduced PAINS-like behavior. mdpi.com
PiperidineMorpholineIncreased polarity, potential for additional hydrogen bonding. acs.org
Ethoxy GroupMethoxy GroupSimilar properties, slightly less lipophilic.
Ethoxy GroupFluoro GroupMinimal steric change, alters electronic properties.

These strategies, grounded in established medicinal chemistry principles, provide a rational framework for the further development of this compound derivatives into optimized therapeutic candidates.

No public scientific data is currently available on the preclinical biological activity of this compound or its close analogues.

Extensive searches of scientific databases and literature have yielded no specific information regarding the evaluation of this compound's antimicrobial, antifungal, antiviral, or anticancer properties. Consequently, the detailed article requested, structured around its biological activity profiling, cannot be generated at this time due to the absence of foundational research data.

There are no available studies to populate the outlined sections concerning:

Preclinical Biological Activity Profiling of 2 4 Ethoxypiperidin 1 Yl Thiazol 4 Amine and Analogues

Assessment of Anticancer and Antitumor Potential:No information is available regarding its cellular cytotoxicity, antiproliferative effects, or any target-specific mechanisms of action.

Without primary research on 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine, any discussion of its biological activities would be purely speculative and would not meet the required standards of a scientific article. Further research and publication in peer-reviewed journals are necessary before a comprehensive profile of this compound can be compiled.

Anti-Inflammatory Modulatory Effects

The thiazole (B1198619) scaffold is a significant pharmacophore explored for developing new anti-inflammatory drugs. nih.gov Research into thiazole derivatives has revealed their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net Inflammation is a protective biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. nih.govfrontiersin.org The inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, is a primary target for many anti-inflammatory drugs. nih.gov

A study on a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as inhibitors of COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.net Notably, some of these synthesized compounds exhibited potent inhibitory activity against the COX-2 enzyme, with IC50 values ranging from 0.76 to 9.01 μM, which is comparable to the standard drug celecoxib (B62257) (IC50 0.05 μM). nih.govnih.gov The anti-inflammatory effects of these compounds were further confirmed in in vivo models of carrageenan-induced inflammation. researchgate.net The molecular docking studies of these derivatives supported their effective binding to the active sites of COX-1, COX-2, and 5-LOX enzymes. nih.gov

Thiazolidinones, which are structurally related to thiazoles, have also been investigated for their anti-inflammatory properties. researchgate.net Certain thiazolidine (B150603) derivatives have shown activity in the carrageenan-induced paw oedema test, a common in vivo model for assessing anti-inflammatory efficacy. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) 5-LOX IC50 (µM)
Derivative 5d - 0.76 -
Derivative 5e - 9.01 -
Celecoxib (Standard) - 0.05 -

Data sourced from studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. nih.govnih.gov

Antiparasitic Efficacy against Protozoan Pathogens (e.g., Trypanosomatids, Plasmodium spp.)

The thiazole and its related heterocyclic structures have been a source of lead compounds in the discovery of novel antiparasitic agents. The emergence of drug resistance in pathogens like Plasmodium falciparum, the causative agent of malaria, necessitates the search for new therapeutic options. nih.gov

Analogues of the target compound have shown promising activity against Plasmodium falciparum. For instance, a series of 2,4-disubstituted imidazopyridines, identified from a high-throughput phenotypic screen, demonstrated moderate asexual blood stage activity against P. falciparum. nih.gov Further optimization of these compounds led to the identification of a frontrunner with good in vitro activity and in vivo efficacy in a mouse model of malaria. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.gov

Thiazole derivatives have also been explored for their activity against other protozoan parasites. A series of bis-2,5-[4-guanidinophenyl]thiophenes were evaluated in vitro against Trypanosoma brucei rhodesiense, Plasmodium falciparum, Leishmania donovani, and Trypanosoma cruzi. researchgate.net Some of these compounds showed promising in vitro activity against T. b. rhodesiense and P. falciparum. researchgate.net Additionally, 1,2,3,4-tetrahydro-2-thioxopyrimidine analogs of combretastatin (B1194345) A-4, which share some structural similarities, have been synthesized and tested against a panel of protozoan parasites including Trypanosoma lewisi, Leishmania tarantole, and Plasmodium falciparum. researchgate.net Several of these compounds displayed good activity against these parasites. researchgate.net

Table 2: Antiparasitic Activity of Selected Thiazole and Related Heterocyclic Analogues

Compound Type Pathogen Activity
2,4-Disubstituted Imidazopyridines Plasmodium falciparum Moderate asexual blood stage activity
Bis-2,5-[4-guanidinophenyl]thiophenes Trypanosoma brucei rhodesiense Promising in vitro activity
Bis-2,5-[4-guanidinophenyl]thiophenes Plasmodium falciparum Promising in vitro activity
1,2,3,4-Tetrahydro-2-thioxopyrimidines Trypanosoma lewisi Good activity
1,2,3,4-Tetrahydro-2-thioxopyrimidines Leishmania tarantole Good activity
1,2,3,4-Tetrahydro-2-thioxopyrimidines Plasmodium falciparum Good activity

Data compiled from various studies on analogues. nih.govresearchgate.netresearchgate.net

Neurobiological and Analgesic Activity Exploration

Cholinesterase Inhibitory Potential

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for conditions like Alzheimer's disease. While direct studies on the cholinesterase inhibitory potential of this compound are limited, research on structurally related compounds provides some insights. For example, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+), which contains a pyridinium (B92312) ring system, has been shown to inhibit AChE in a dose-dependent manner. nih.gov This inhibition was found to be noncompetitive. nih.gov The study suggested that this inhibition could lead to increased acetylcholine levels in the brain, potentially contributing to cellular dysfunction. nih.gov

Receptor-Mediated Activities

The structural motif of a piperidine (B6355638) ring connected to a heterocyclic system is present in various biologically active molecules that interact with different receptors. A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, which are analogues of the target compound, were synthesized and evaluated as non-imidazole histamine (B1213489) H3 receptor antagonists. nih.gov The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have potential applications in treating various neurological and psychiatric disorders.

Furthermore, research into 4-thiazolidinone (B1220212) analogues of 2-amino-5-chloropyridine (B124133) has revealed anticonvulsant activity in a mouse model of isoniazid-induced convulsions. researchgate.net Specifically, the compound 3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl) thiazolidin-4-one was identified as the most active in this series. researchgate.net This suggests that the thiazolidinone core, a close relative of the thiazole ring system, can be a valuable scaffold for developing compounds with activity on the central nervous system.

Antidiabetic Activity Assessment

Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that act as insulin (B600854) sensitizers. nih.gov The thiazolidine-2,4-dione scaffold is a privileged structure in the discovery of antidiabetic agents. nih.gov While the target compound is a thiazole amine, its structural relationship to the thiazolidinedione core warrants an exploration of its potential antidiabetic activity.

Research on various thiazolidinedione derivatives has demonstrated their efficacy in improving insulin sensitivity and lowering blood glucose levels. nih.gov For instance, a series of 6-methyl-chromonyl-2,4-thiazolidinediones were synthesized and evaluated for their in vitro insulin-releasing activity. nih.gov Several of these compounds were found to increase insulin release in the presence of glucose. nih.gov

More recently, a series of 1,4-dihydropyridine-indole derivatives were synthesized and evaluated for their antidiabetic activity through the stimulation of GLUT4 translocation. nih.gov One of the lead compounds from this series showed a significant reduction in blood glucose levels in a diabetic rat model. nih.gov This highlights the potential of diverse heterocyclic compounds in the development of new antidiabetic agents.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Celecoxib
4-(4-chlorothiophen-2-yl)thiazol-2-amine
2,4-Disubstituted imidazopyridines
Bis-2,5-[4-guanidinophenyl]thiophenes
1,2,3,4-Tetrahydro-2-thioxopyrimidines
Combretastatin A-4
1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+)
2-(1,4'-bipiperidin-1'-yl)thiazolopyridines
3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl) thiazolidin-4-one
2-amino-5-chloropyridine
Thiazolidinediones (TZDs)
6-methyl-chromonyl-2,4-thiazolidinediones

Advanced Computational and Theoretical Studies of 2 4 Ethoxypiperidin 1 Yl Thiazol 4 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein. This technique is pivotal in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of a compound. For 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine and its analogs, molecular docking has been employed to investigate their interactions with various protein targets.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations have been instrumental in evaluating the binding of 2-aminothiazole (B372263) derivatives, a class of compounds to which this compound belongs, to several key protein targets. These studies predict the conformation of the ligand within the protein's active site and estimate the binding affinity, which is often represented as a docking score.

One significant area of research has been the investigation of these compounds as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy. nih.gov For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were designed and evaluated as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov Molecular docking of these compounds helped in understanding their binding modes within the kinase active site, guiding the optimization of their structure to enhance potency and selectivity. nih.gov

Another important target class explored for similar thiazole-containing compounds is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Docking studies of thiazolidine-2,4-dione derivatives, which share structural similarities with the thiazole (B1198619) core, have been performed to predict their binding to the ATP binding site of VEGFR-2. nih.govnih.gov These computational predictions have been crucial in the design of new hybrids with potential anti-cancer activity. nih.gov

Furthermore, the potential of thiazole derivatives as inhibitors of other protein families has been explored. For example, docking studies have been conducted on derivatives of 2-thioxothiazolidin-4-one against the gp41 protein of HIV-1 to investigate their potential as entry inhibitors. nih.gov Additionally, the antithrombotic potential of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives has been assessed through molecular docking, which suggested that modifications to the core structure could enhance affinity for the target protein. d-nb.info

Table 1: Predicted Binding Affinities from Molecular Docking Studies for Analogs

Target ProteinLigand ClassPredicted Binding Affinity/Activity
Cyclin-Dependent Kinases 4 and 6 (CDK4/6)4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesHighly potent and selective inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Thiazolidine-2,4-dione derivativesStrong inhibitory activity. nih.govnih.gov
HIV-1 gp412-Thioxothiazolidin-4-one derivativesProper and stable chemical interactions. nih.gov
Antithrombotic Target Protein4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivativesIncreased affinity with thiourea (B124793) fragment. d-nb.info

Identification of Crucial Residues for Ligand Recognition

A critical aspect of molecular docking is the identification of key amino acid residues in the protein's active site that form stabilizing interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are essential for ligand recognition and binding affinity.

In the context of CDK inhibitors, the 2-aminothiazole scaffold is often predicted to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. For VEGFR-2 inhibitors, the thiazolidine-2,4-dione moiety has been proposed to occupy the gatekeeper region of the ATP binding site, with its hydrogen bond acceptor atoms facilitating efficient binding. nih.gov

Docking studies of thiazolidine-2,4-diones bearing sulfonylthiourea moieties against VEGFR-2 have shown that these compounds adopt similar orientations within the active site, and their binding affinities are influenced by the specific interactions formed. nih.gov Similarly, for HIV-1 gp41 inhibitors, molecular docking has been used to investigate the chemical interactions between the designed ligands and the protein, guiding the synthesis of compounds with desired binding properties. nih.gov

Quantum Chemical Calculations for Electronic and Spectroscopic Properties (e.g., Density Functional Theory)

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. These calculations can provide valuable insights into a molecule's geometry, reactivity, and spectroscopic characteristics.

For derivatives of 1-(4-chlorobenzhydryl) piperazine (B1678402), which can be conceptually related to the piperidine (B6355638) moiety of the title compound, DFT analysis has been performed. researchgate.net These studies can elucidate the electronic properties and contribute to understanding the structure-activity relationships of these compounds. While specific DFT studies on this compound were not found, the application of these methods to similar heterocyclic systems is a common practice in medicinal chemistry to complement experimental findings. For instance, spectroscopic data from techniques like 1H-NMR, 13C-NMR, and FT-IR are often used to confirm the structures of newly synthesized compounds, and DFT calculations can aid in the interpretation of these spectra. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, complementing the static picture provided by molecular docking. MD simulations can assess the stability of the predicted binding pose and explore the conformational landscape of the complex over time.

MD simulations have been utilized to study the stability of 2-thioxothiazolidin-4-one derivatives in complex with the gp41 protein of HIV-1. nih.gov These simulations help to validate the docking results by demonstrating that the key interactions are maintained over the course of the simulation. Similarly, MD simulations have been used to authenticate the high affinity and stable binding of thiazolidine-2,4-dione hybrids to VEGFR-2. nih.gov

In a study of 1-(4-chlorobenzhydryl) piperazine derivatives, MD simulations were performed to understand the dynamic behavior of the most potent compounds within the active sites of their target proteins, phosphoinositide 3-kinase (PI3Kδ) and receptor tyrosine phosphatase (PTPRC/CD45). researchgate.net These simulations provide a more realistic model of the biological system and can reveal important dynamic features of the ligand-protein interaction.

In Silico Prediction of ADME Properties and Drug-Likeness Assessment

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its drug-likeness, is a critical step in the drug discovery process. In silico methods are widely used to predict these properties early on, helping to identify compounds with a higher probability of success in clinical development.

For various series of thiazole and thiazolidinone derivatives, in silico ADME predictions have been carried out. nih.govnih.govresearchgate.net These studies typically evaluate parameters such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area. These properties are often assessed against established guidelines like Lipinski's rule of five to predict oral bioavailability. researchgate.net

For instance, in silico ADME studies of novel thiazolidin-2,4-dione derivatives revealed that the compounds were likely to be drug-like. nih.govresearchgate.net Similarly, for a series of 1,3-thiazolidin-4-ones, the calculated properties were found to be within the acceptable range defined by Lipinski's rule. researchgate.net The prediction of ADMET (ADME and Toxicity) properties has also been applied to other heterocyclic compounds to improve quality control and identify potential liabilities. frontiersin.org

Table 2: Predicted ADME and Drug-Likeness Properties for Analogs

PropertyGuideline/RuleFinding for Analog Series
Molecular WeightLipinski's Rule: < 500 DaGenerally compliant for thiazolidinone derivatives. researchgate.net
LogPLipinski's Rule: < 5Generally compliant for thiazolidinone derivatives.
Hydrogen Bond DonorsLipinski's Rule: < 5Generally compliant for thiazolidinone derivatives. researchgate.net
Hydrogen Bond AcceptorsLipinski's Rule: < 10Generally compliant for thiazolidinone derivatives. researchgate.net
Polar Surface Area< 160 ŲFound to be within acceptable limits for some thiazolidinone series. researchgate.net
Drug-LikenessOverall AssessmentThiazolidin-2,4-dione derivatives were found to be drug-like. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focusing solely on this compound were identified, the principles of QSAR are often implicitly or explicitly used in the lead optimization process of related compound series. The synthesis and evaluation of a series of analogs, as seen in the studies of CDK4/6 inhibitors, inherently explore the structure-activity relationship to identify features that enhance potency and selectivity. nih.gov The goal of such medicinal chemistry efforts is to build a qualitative or quantitative understanding of how structural modifications impact the desired biological effect.

Derivation of Predictive Models for Biological Activity

Information regarding the development of predictive models, such as QSAR, for the biological activity of this compound is not available in published literature. QSAR studies on structurally related compounds, such as 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines, have been conducted to establish relationships between their physicochemical properties and H3 receptor antagonistic activity. However, these models are specific to the studied series and cannot be directly extrapolated to predict the activity of this compound.

Elucidation of Physicochemical Descriptors Influencing Activity

Similarly, there is a lack of specific studies detailing the key physicochemical descriptors of this compound and their influence on its biological activity. General studies on 2-aminothiazole derivatives often highlight the importance of descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters in governing their interactions with biological targets. Without specific experimental or computational data for this compound, any discussion of its influential physicochemical descriptors would be purely speculative and fall outside the scope of this focused review.

Future Trajectories and Emerging Research Avenues for 2 4 Ethoxypiperidin 1 Yl Thiazol 4 Amine

Rational Drug Design Methodologies for Next-Generation Analogues

The development of next-generation analogues of 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine with enhanced potency, selectivity, and favorable pharmacokinetic profiles hinges on the application of sophisticated rational drug design methodologies. A cornerstone of this approach is the systematic exploration of its structure-activity relationships (SAR). By synthesizing and evaluating a series of structurally related compounds, researchers can elucidate the key molecular features responsible for its biological activity.

Key Strategies for Analogue Development:

Bioisosteric Replacement: This strategy involves the substitution of specific functional groups within the molecule with other groups that have similar physical or chemical properties. For instance, the ethoxy group on the piperidine (B6355638) ring could be replaced with other alkoxy groups or bioisosteric equivalents to modulate lipophilicity and metabolic stability. nih.gov Similarly, modifications to the thiazole (B1198619) ring or the amine group could be explored to enhance target binding or alter the compound's electronic properties.

Scaffold Hopping: This innovative approach seeks to identify novel core structures (scaffolds) that can mimic the essential binding features of the original molecule. By employing computational tools and synthetic chemistry, researchers can design and create new chemical entities that retain the desired biological activity but possess different intellectual property profiles and potentially improved properties.

Computational Chemistry and Molecular Modeling: In silico techniques are indispensable in modern drug design. researchgate.netnih.gov Molecular docking studies can predict the binding orientation and affinity of analogues within the active site of a target protein. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, thereby guiding the design of more potent molecules. acs.org

Exploration of Novel Therapeutic Targets and Disease Indications

The thiazole and piperidine moieties are present in numerous biologically active compounds, suggesting that this compound and its derivatives could have a broad range of therapeutic applications. Future research should focus on screening this compound and its analogues against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Potential Therapeutic Areas:

Oncology: Thiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival. nih.govacs.org Potential targets for this compound analogues could include protein kinases, histone deacetylases (HDACs), and topoisomerases, which are crucial for tumor growth and progression.

Inflammatory Disorders: The anti-inflammatory properties of thiazole derivatives have been documented, with some compounds inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. researchgate.net Investigating the effect of this compound on inflammatory pathways could lead to the development of new treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Neurodegenerative Diseases: Given the prevalence of the piperidine scaffold in centrally active drugs, exploring the neuroprotective potential of this compound is a logical step. nih.gov Research could focus on its ability to modulate targets implicated in neurodegeneration, such as acetylcholinesterase or beta-secretase, offering hope for diseases like Alzheimer's.

Potential Therapeutic AreaPotential Molecular Targets
OncologyProtein Kinases, HDACs, Topoisomerases
Inflammatory DisordersCOX-1, COX-2, 5-LOX
Neurodegenerative DiseasesAcetylcholinesterase, Beta-secretase

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the optimization of this compound is no exception. These powerful computational tools can analyze vast datasets to identify promising drug candidates and predict their properties with remarkable accuracy.

Applications of AI and ML:

Predictive Modeling: Machine learning algorithms can be trained on existing data from thiazole-containing compounds to build predictive models for various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) parameters. These models can then be used to virtually screen large libraries of potential analogues of this compound, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with a set of desired characteristics for a next-generation analogue of this compound, it can generate novel chemical structures that are predicted to have high efficacy and good safety profiles.

Lead Optimization: AI can accelerate the lead optimization process by suggesting specific chemical modifications to the parent compound that are likely to improve its therapeutic profile. This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

In-depth Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of how this compound exerts its biological effects at the molecular and cellular level is crucial for its successful development as a therapeutic agent. Future research must delve into its precise mechanism of action to identify its direct molecular targets and the downstream signaling pathways it modulates.

Key Areas for Mechanistic Studies:

Target Identification and Validation: A critical first step is to identify the specific protein or proteins with which the compound interacts to produce its biological effect. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to pinpoint these targets. Once identified, the interaction needs to be validated through biochemical and biophysical assays.

Cellular Assays: A battery of cell-based assays should be utilized to probe the compound's effects on cellular processes. For example, if the compound is being investigated as an anticancer agent, assays for cell viability, apoptosis, and cell cycle progression will be essential. nih.gov These studies can provide valuable insights into the cellular pathways affected by the compound.

Signal Transduction Pathway Analysis: Once a target is validated, it is important to elucidate the downstream signaling cascades that are modulated by the compound's interaction with its target. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can be used to map these pathways and understand the full scope of the compound's cellular effects.

By pursuing these future research trajectories, the scientific community can unlock the full therapeutic potential of this compound and its future analogues, paving the way for the development of novel and effective medicines for a range of diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Ethoxypiperidin-1-yl)thiazol-4-amine, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation reactions between thiazole precursors and substituted piperidines. For example, refluxing 2-amino-4-phenylthiazole with aldehydes (e.g., veratraldehyde) in ethanol under acidic catalysis (e.g., acetic acid) produces Schiff base derivatives, which can be recrystallized for purity . Optimization includes adjusting reaction time (e.g., 7 hours for complete conversion), solvent choice (absolute ethanol minimizes side reactions), and stoichiometric ratios (1:1 molar ratio of amine to aldehyde). Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the cytotoxicity of this compound evaluated in vitro, and what controls are critical for reliable data?

Cytotoxicity is assessed using sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2) . Cells are maintained in RPMI-1640 medium with 5% FBS and treated with compound dilutions (typically 0.1–100 µM) for 48–72 hours. Controls include:

  • Vehicle control : DMSO (≤0.5% v/v) to exclude solvent effects.
  • Positive control : CHS-828 (a known antitumor agent) for assay validation.
  • Normal cell line : WI-38 fibroblasts to assess selectivity. Data normalization to untreated controls and triplicate experiments minimize variability.

Q. What purification and characterization techniques ensure structural fidelity of the compound?

  • Purification : Recrystallization from ethanol or 1,4-dioxane removes impurities . Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves closely related byproducts.
  • Characterization :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., ethoxy protons at δ 1.3–1.5 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
  • HPLC : Purity >95% with retention time matching standards.
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can molecular docking and QSAR studies rationalize the structure-activity relationship (SAR) of this compound derivatives?

  • Molecular docking : Software like AutoDock Vina predicts binding modes to target proteins (e.g., kinase enzymes). The ethoxypiperidine group may occupy hydrophobic pockets, while the thiazole amine forms hydrogen bonds with catalytic residues .
  • QSAR : 2D/3D descriptors (e.g., logP, polar surface area) correlate substituent effects (e.g., electron-withdrawing groups on the thiazole enhance cytotoxicity). Validation via leave-one-out cross-checking ensures model robustness .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Approaches include:

  • Variable temperature NMR : Identifies dynamic processes (e.g., ring-flipping in piperidine).
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related thiadiazole derivatives (e.g., dihedral angles between heterocycles) .
  • High-resolution MS : Distinguishes isobaric impurities (e.g., Cl vs. CH3_3 substituents) .

Q. How do substituent variations on the thiazole and piperidine rings impact biological activity and metabolic stability?

  • Thiazole modifications : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability. Halogens (e.g., Cl) improve target affinity but increase metabolic liability .
  • Piperidine substitutions : Bulky groups (e.g., isobutyl) improve pharmacokinetics by reducing CYP450-mediated oxidation. Ethoxy groups balance lipophilicity and solubility .
  • In vitro stability assays : Incubation with liver microsomes (human/rat) identifies metabolic hotspots (e.g., N-dealkylation of the piperidine) .

Methodological Considerations

  • Contradiction analysis : Conflicting cytotoxicity data across cell lines (e.g., HA22T vs. HEPG-2) may reflect differences in membrane transporter expression or apoptotic pathway activation. Normalize results to cell doubling times and validate via orthogonal assays (e.g., Annexin V staining) .
  • Experimental design : Use randomized block designs for biological assays to minimize batch effects. For synthesis, factorial designs (e.g., varying temperature, catalyst loading) optimize conditions systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.